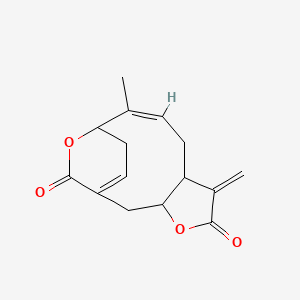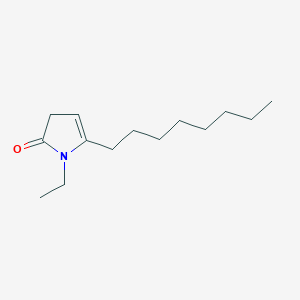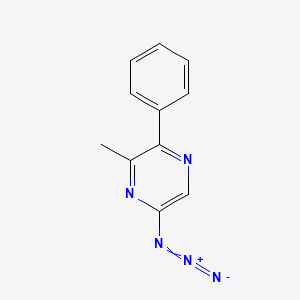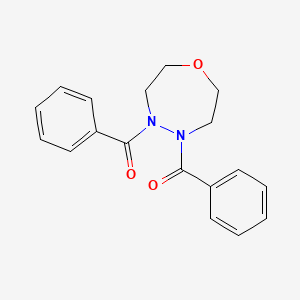
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is a chemical compound that features a unique oxadiazepane ring structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The oxadiazepane ring is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) typically involves the reaction of 4,5-diacyl-[1,4,5]-oxadiazepane with a base in a polar solvent at elevated temperatures . The process can be summarized as follows:
Starting Materials: 4,5-diacyl-[1,4,5]-oxadiazepane.
Reaction Conditions: The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Base: A strong base, such as sodium hydride (NaH), is used to facilitate the reaction.
Industrial Production Methods
Industrial production of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The oxadiazepane ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinoxaden: A cereal herbicide that incorporates a [1,4,5]oxadiazepane ring.
Oxadiazoles: Compounds with a similar oxadiazepane ring structure but different functional groups.
Uniqueness
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is unique due to its specific ring structure and functional groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83598-14-5 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(5-benzoyl-1,4,5-oxadiazepan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-7-3-1-4-8-15)19-11-13-23-14-12-20(19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
HXKOURZSMINKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



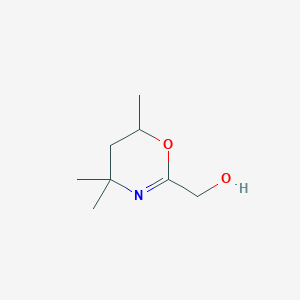
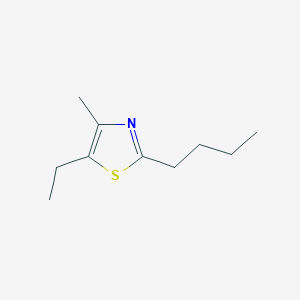

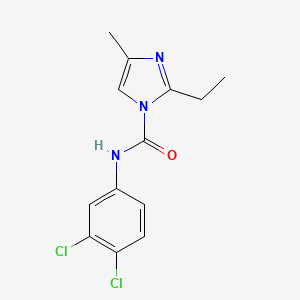

![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)

![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
